![molecular formula C19H23N5 B2943044 2,5-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 850241-95-1](/img/structure/B2943044.png)

2,5-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

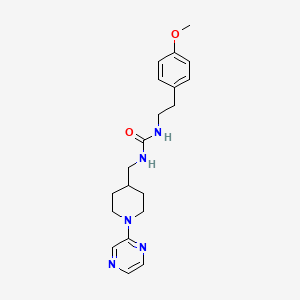

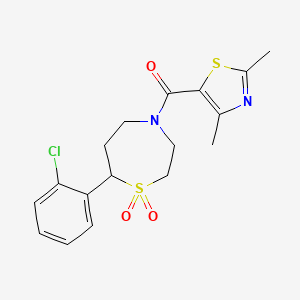

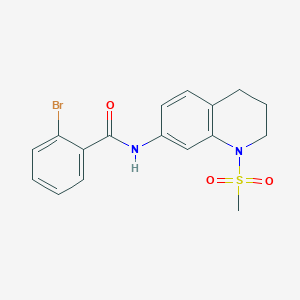

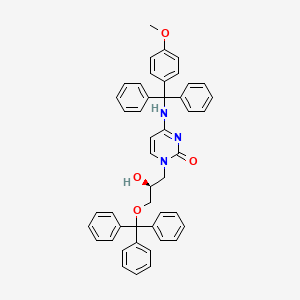

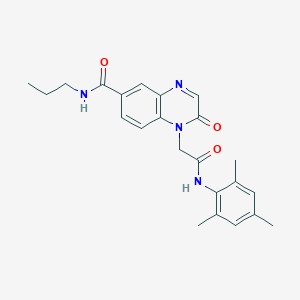

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core, followed by various substitution reactions to add the phenyl, methylpiperazine, and methyl groups. The exact synthetic route would depend on the available starting materials and the desired yield and purity .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and pyrimidine) and a piperazine ring. The electron-donating methyl groups and the electron-withdrawing nitrogen atoms in the piperazine ring could influence the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis

As an organic compound containing multiple functional groups, this molecule could participate in a variety of chemical reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions, while the piperazine ring could participate in reactions involving the nitrogen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar piperazine ring and the nonpolar aromatic and methyl groups could affect its solubility in different solvents .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Researchers have explored the synthesis and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, which show a wide range of biological activities. For instance, the condensation of aminoazoles with β-ketoesters or β-ketoaldehydes leads to the formation of pyrazolo[1,5-a]pyrimidines, showcasing the compound's versatility in synthetic organic chemistry (Bajwa & Sykes, 1979). Additionally, the solvent-free synthesis of 6-(2-hydroxybenzoyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidines has been developed, highlighting a green chemistry approach for creating these compounds with high yields and short reaction times (Quiroga et al., 2008).

Biological Activity and Applications

Various studies have focused on the biological activities of pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their potential in medicinal chemistry:

- Anticancer and Anti-inflammatory Properties : Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating their potential as therapeutic agents (Rahmouni et al., 2016).

- Neurological Receptor Affinity : Derivatives of pyrazolo[1,5-a]pyrimidine have been studied for their affinity to benzodiazepine receptors, suggesting their relevance in studying neurological disorders (Bruni et al., 1993).

- Radioligand Development for PET Imaging : The synthesis of [N-methyl-11C]-3-[(6-dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidine-7-amine as a potential PET ligand showcases the application of pyrazolo[1,5-a]pyrimidine derivatives in imaging central nervous system receptors, highlighting its use in diagnostic imaging and research (Kumar et al., 2003).

Mecanismo De Acción

Target of Action

It is known that pyrimidine derivatives have been associated with various biological activities, including antibacterial and antimicrobial activities .

Mode of Action

The mode of action of this compound involves a nucleophilic attack on pyrimidines using N-methylpiperazine, which is highly regioselective, favoring the formation of C-4 substituted products . This interaction with the pyrimidine ring is expected to enhance the binding affinity with certain receptor sites .

Biochemical Pathways

The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the c-4 position of the halopyrimidines is generally found to be strongly preferred over c-2 . This suggests that the compound may interact with hydrophobic domains within biological systems, potentially affecting a variety of biochemical pathways.

Result of Action

The compound’s interaction with the pyrimidine ring and its potential binding to certain receptor sites suggest that it may have a range of biological effects .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,5-dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5/c1-14-13-17(23-11-9-22(3)10-12-23)24-19(20-14)18(15(2)21-24)16-7-5-4-6-8-16/h4-8,13H,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHPWRJBOUVAAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Pyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2942963.png)

![1-[2-({5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2942973.png)

![Methyl 4-{2-amino-4-[bis(acetyloxy)methyl]phenoxy}benzenecarboxylate](/img/structure/B2942978.png)

![N-tert-butyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2942980.png)

![3-(4-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2942982.png)